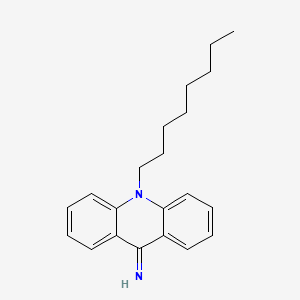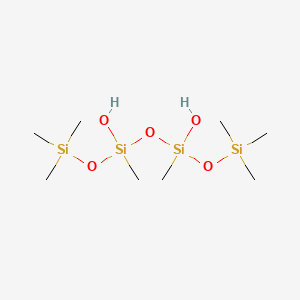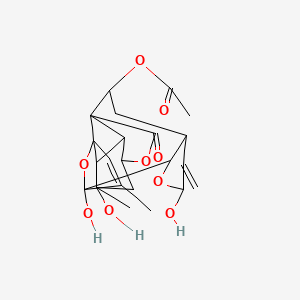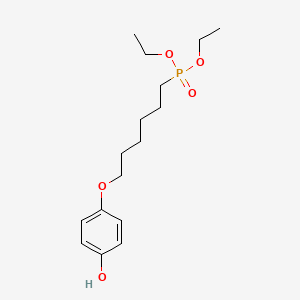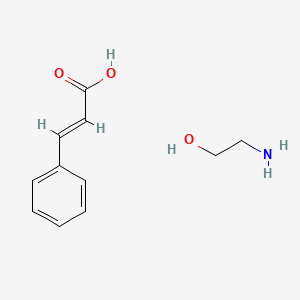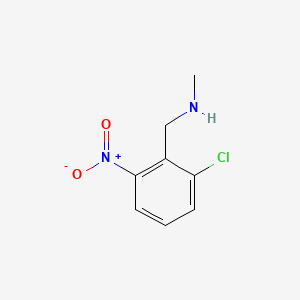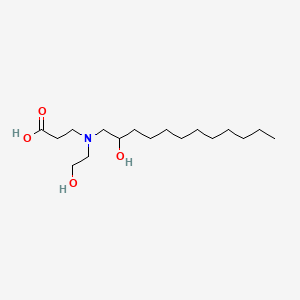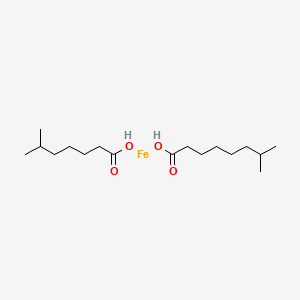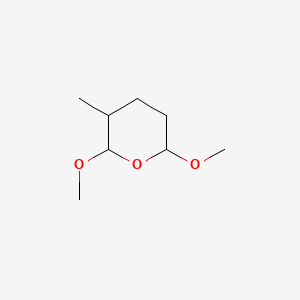
2-(1,3-Benzodioxol-5-yl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Benzodioxol-5-yl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one is a complex organic compound that belongs to the flavonoid family. This compound is characterized by its unique structure, which includes a benzodioxole ring fused to a chromenone core. It is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one typically involves multiple steps. One common method starts with the condensation of 2-hydroxyacetophenone with 1,3-benzodioxole-5-carbaldehyde in the presence of a base such as sodium hydroxide. This reaction forms an intermediate chalcone, which is then cyclized using an acid catalyst like hydrochloric acid to yield the desired chromenone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the chromenone structure to a dihydro derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Benzodioxol-5-yl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activities, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one involves multiple molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anticancer Activity: The compound induces apoptosis in cancer cells by modulating pathways such as the mitochondrial pathway and inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties.
1-(1,3-Benzodioxol-5-yl)-2-propanone: Used as a precursor in the synthesis of various pharmaceuticals.
1-(1,3-Benzodioxol-5-yl)-3-methoxypropan-2-ol: Studied for its potential therapeutic applications.
Uniqueness
2-(1,3-Benzodioxol-5-yl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one stands out due to its unique combination of a benzodioxole ring and a chromenone core, which imparts distinct biological activities. Its potential as an antioxidant, anti-inflammatory, and anticancer agent makes it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
5150-31-2 |
|---|---|
Molekularformel |
C17H12O7 |
Molekulargewicht |
328.27 g/mol |
IUPAC-Name |
2-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-3-methoxychromen-4-one |
InChI |
InChI=1S/C17H12O7/c1-21-17-15(20)14-10(19)5-9(18)6-13(14)24-16(17)8-2-3-11-12(4-8)23-7-22-11/h2-6,18-19H,7H2,1H3 |
InChI-Schlüssel |
BWGOSISPGLXOML-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Magnesium bis[2-(2,4-dichlorophenoxy)propionate]](/img/structure/B12669481.png)
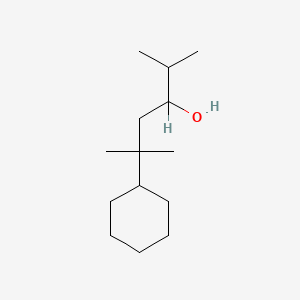

![2-[[(Propylamino)carbonyl]oxy]ethyl acrylate](/img/structure/B12669497.png)
